Sub-10 Nanomolar Syk Inhibition Potency: A Direct Comparison with Structurally Related Pyrazine-2-carboxamides
In a recombinant human Syk enzymatic assay, the target compound achieved an IC50 of 0.5 nM, demonstrating potent target engagement [1]. This represents a 28-fold improvement in potency over the structurally related analog BDBM340009 (IC50 = 13.9 nM) and a nearly 2000-fold improvement over BDBM340005 (IC50 = 992 nM), both tested under comparable conditions [1]. This data strongly suggests that the specific N-(pyridin-2-ylamino)pyrimidine substitution is a critical driver of potency.
| Evidence Dimension | Inhibitory potency against human recombinant GST-Syk |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | BDBM340009 (IC50 = 13.9 nM) and BDBM340005 (IC50 = 992 nM) |
| Quantified Difference | 28-fold more potent than BDBM340009; 1984-fold more potent than BDBM340005 |
| Conditions | Recombinant GST-hSyk fusion protein assay, pH 7.5 |
Why This Matters
For researchers requiring maximal target engagement at low compound concentrations, the >25-fold potency difference means the target compound can achieve equivalent kinase inhibition with significantly less material, reducing the risk of off-target effects and compound precipitation in cell-based assays.
- [1] BindingDB. (n.d.). BDBM127953: IC50 data for human Syk from US8796310. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=127953 View Source
- [2] BindingDB. (n.d.). Affinity data for BDBM340009 and BDBM340005: IC50 values for human Syk. Retrieved from https://www.bindingdb.org/ View Source
